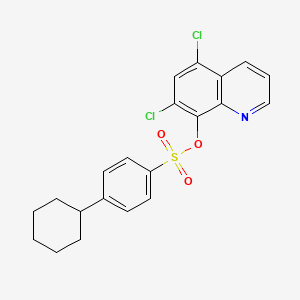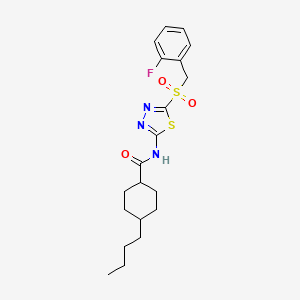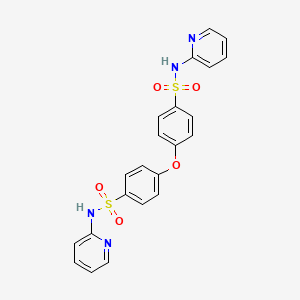
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate: is a chemical compound with the molecular formula C21H19Cl2NO3S and a molecular weight of 436.35 g/mol . This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a sulfonate group attached to a cyclohexylbenzene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroquinolin-8-yl 4-cyclohexylbenzene-1-sulfonate typically involves the following steps:
Formation of 5,7-Dichloroquinolin-8-ol: This intermediate can be synthesized by chlorination of quinolin-8-ol using reagents such as phosphorus oxychloride (POCl3) and chlorine gas under controlled conditions.
Sulfonation Reaction: The 5,7-Dichloroquinolin-8-ol is then reacted with 4-cyclohexylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in solvents like ether or tetrahydrofuran (THF).
Substitution: Amines, thiols, in solvents like ethanol or methanol, often with heating.
Major Products:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Potential applications in the development of antimicrobial agents due to its structural similarity to other bioactive quinoline derivatives .
Medicine:
- Investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and inflammatory conditions .
Industry:
Mecanismo De Acción
based on its structure, it is likely to interact with biological targets such as enzymes or receptors through its quinoline and sulfonate moieties . The chlorine atoms may enhance its binding affinity and specificity to these targets.
Comparación Con Compuestos Similares
5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of the target compound.
5,7-Dichloroquinolin-8-yl 2,4-dimethoxybenzene-1-sulfonate: Another sulfonate derivative with similar structural features.
Uniqueness:
Propiedades
Fórmula molecular |
C21H19Cl2NO3S |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
(5,7-dichloroquinolin-8-yl) 4-cyclohexylbenzenesulfonate |
InChI |
InChI=1S/C21H19Cl2NO3S/c22-18-13-19(23)21(20-17(18)7-4-12-24-20)27-28(25,26)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2 |
Clave InChI |
IYIFOZIVZYAZQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(4-Chloro-phenyl)-piperazine-1-sulfonyl]-chromen-2-one](/img/structure/B15108260.png)
![5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B15108262.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B15108270.png)
![9-butyl-4-methyl-3-(2-naphthyl)-7H-furo[2,3-f]chromen-7-one](/img/structure/B15108276.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B15108282.png)
![7-[4-(Diphenylmethyl)piperazin-1-yl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15108289.png)
![{1-[({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B15108294.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15108300.png)
![3-{(Z)-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108308.png)
![2-methyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B15108314.png)
![3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B15108329.png)
![3-methoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B15108344.png)

